molecular formula C8H21N3 B1199963 Aminopropylcadaverine CAS No. 56-19-9

Aminopropylcadaverine

Cat. No.: B1199963
CAS No.: 56-19-9
M. Wt: 159.27 g/mol
InChI Key: QZBYOYPROVGOGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aminopropylcadaverine is a polyamine compound that is structurally characterized by the presence of three amino groups. It is a higher homologue of cadaverine, which is a well-known polyamine derived from lysine. This compound is formed by the addition of an aminopropyl group to cadaverine, resulting in a compound with the chemical formula C8H21N3.

Scientific Research Applications

Aminopropylcadaverine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex polyamines and other nitrogen-containing compounds.

    Biology: Studied for its role in cellular processes such as cell growth, differentiation, and stress response.

    Medicine: Investigated for its potential therapeutic applications, including its role in modulating polyamine metabolism and its effects on cancer cells.

    Industry: Utilized in the production of polymers, resins, and other materials due to its polyamine structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

Aminopropylcadaverine can be synthesized through the decarboxylation of lysine followed by the addition of an aminopropyl group. The process involves the use of lysine decarboxylase to convert lysine into cadaverine, which is then further modified by the action of aminopropyltransferase enzymes to form this compound . The reaction conditions typically involve maintaining an optimal pH and temperature to ensure the activity of the enzymes involved.

Industrial Production Methods

In industrial settings, this compound can be produced using microbial fermentation processes. Specific strains of microorganisms, such as Saccharomyces cerevisiae, are genetically engineered to overproduce the enzymes required for the synthesis of this compound. The fermentation process is carried out in bioreactors under controlled conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Aminopropylcadaverine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: this compound can participate in nucleophilic substitution reactions, where one of the amino groups is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted polyamines with various functional groups.

Mechanism of Action

Aminopropylcadaverine exerts its effects through interactions with various molecular targets and pathways. It is known to modulate the activity of enzymes involved in polyamine metabolism, such as ornithine decarboxylase and spermidine synthase. By influencing these enzymes, this compound can affect the levels of other polyamines within the cell, thereby impacting cellular processes such as DNA synthesis, protein synthesis, and cell proliferation .

Comparison with Similar Compounds

Aminopropylcadaverine is similar to other polyamines such as cadaverine, putrescine, spermidine, and spermine. it is unique in its structure due to the presence of an aminopropyl group. This structural difference imparts distinct chemical and biological properties to this compound, making it a valuable compound for specific research applications .

List of Similar Compounds

  • Cadaverine
  • Putrescine
  • Spermidine
  • Spermine

Properties

IUPAC Name

N'-(3-aminopropyl)pentane-1,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H21N3/c9-5-2-1-3-7-11-8-4-6-10/h11H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBYOYPROVGOGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CCNCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40204565
Record name N-(3-Aminopropyl)cadaverine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40204565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Aminopropylcadaverine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012189
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

56-19-9
Record name (3-Aminopropyl)cadaverine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Aminopropyl)cadaverine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3-Aminopropyl)cadaverine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40204565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aminopropylcadaverine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012189
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aminopropylcadaverine
Reactant of Route 2
Reactant of Route 2
Aminopropylcadaverine
Reactant of Route 3
Reactant of Route 3
Aminopropylcadaverine
Reactant of Route 4
Reactant of Route 4
Aminopropylcadaverine
Reactant of Route 5
Reactant of Route 5
Aminopropylcadaverine
Reactant of Route 6
Reactant of Route 6
Aminopropylcadaverine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.